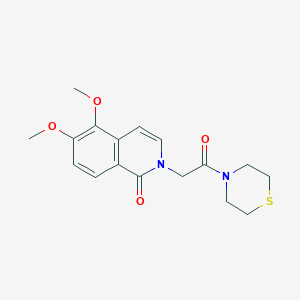

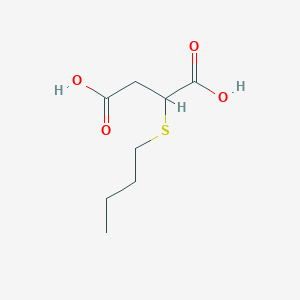

![molecular formula C17H16F3NO2 B5506991 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide involves complex reactions, including halogenated hydrocarbon amination, reductive amination, and reactions with dimethylamine hydrochloride to produce target molecules. These processes are characterized by the formation of compounds with specific molecular structures, confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012). Another synthesis method reported involves the reaction between specific ethan-1-amine and naproxen, leading to bio-functional hybrid molecules (S. Manolov, I. Ivanov, D. Bojilov, G. Nikolova, 2023).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the characteristics and potential applications of a compound. X-ray diffraction studies have been used to determine the crystalline structure, providing insights into the dimer nature and the space group of similar compounds. Such analyses reveal the arrangements and dimensions of the molecules, essential for predicting the behavior and reactivity of the compound (G. Thippeswamy et al., 2011).

Chemical Reactions and Properties

The reactivity of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide and related compounds is influenced by their molecular structure. The presence of functional groups such as methoxy, trifluoromethyl, and propanamide moieties affects the compound's chemical behavior. For instance, reactions involving the generation of glycosyl triflates from thioglycosides have been described, highlighting the compound's role in synthesizing glycosides (D. Crich, Mark Smith, 2000).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystalline structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure and the intermolecular forces at play. Studies on compounds with similar structures to 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide have revealed important data on their crystallization, including cell parameters and space groups, which are instrumental in understanding the compound's physical behavior (Xu Liang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are influenced by the molecular structure of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide. Detailed studies have been conducted to explore these aspects, utilizing spectroscopic and theoretical studies to elucidate the compound's interactions and stability under different conditions (P. Olivato et al., 2008; P. Olivato et al., 2009).

Scientific Research Applications

Pharmacological Properties and Anesthetic Use

Propofol, a related compound with a distinct chemical structure, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, showcasing its utility as an intravenous anesthetic. It demonstrates rapid induction of anesthesia with a favorable profile for maintenance, either through continuous infusion or intermittent bolus injections. Propofol's effectiveness for anesthesia during general surgery, as well as its suitability for outpatient surgery due to rapid recovery and low incidence of nausea and vomiting, highlights the potential research applications of related chemical compounds in medical and surgical anesthesia (Langley & Heel, 1988).

Neuroprotective and Anticancer Activities

Osthole, another compound with similar functional groups, exhibits a wide range of pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This suggests that compounds with similar chemical structures might be researched for their potential in treating a variety of conditions, from neurodegenerative diseases to cancer, leveraging their modulatory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels (Zhang et al., 2015).

Environmental and Occupational Health Impacts

Research into compounds like Bisphenol A (BPA) and its effects on human health and the environment underscores the importance of understanding the biological impact of chemical compounds. BPA, structurally related through its phenolic content, has been linked to endocrine disruption and potential health risks, particularly in occupational settings where exposure levels can significantly exceed those encountered environmentally (Ribeiro et al., 2017). This area of research points to the need for studies on the environmental persistence, bioaccumulation, and potential health effects of related compounds.

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that compounds like “3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide” may also find new applications in the future.

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-23-13-9-6-12(7-10-13)8-11-16(22)21-15-5-3-2-4-14(15)17(18,19)20/h2-7,9-10H,8,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNNRAMZWPEVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)